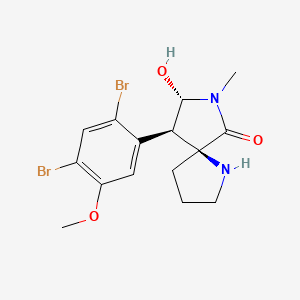

Amathaspiramide F

Description

Contextualization within Marine Alkaloids

Marine alkaloids are a diverse group of nitrogen-containing compounds isolated from marine organisms. These organisms, including sponges, tunicates, and bryozoans, produce a vast array of structurally unique and biologically active secondary metabolites. Amathaspiramide F, isolated from the marine bryozoan Amathia wilsoni, is a prime example of such a compound. acs.orgnih.gov What sets this compound and its congeners apart is their distinctive aza-spirobicyclic framework. acs.orgrsc.org This complex architecture, featuring a nitrogen atom attached to a quaternary carbon center, is a challenging synthetic target and a hallmark of this particular class of marine alkaloids. rsc.org The presence of bromine atoms, a common feature in marine natural products, further underscores its marine origin.

Overview of the Amathaspiramide Family of Natural Products

The amathaspiramide family consists of six known members, designated A through F. acs.orgnih.gov These compounds were first isolated in 1999 from a collection of the marine bryozoan Amathia wilsoni found in New Zealand. acs.orgrsc.org All members of the family share a core diazaspiro[3.3]nonane framework, a dibrominated methoxyphenyl group, and a pyrrolidine (B122466) ring connected at a spiro center. thieme-connect.comjst.go.jp The variation among the family members lies in the substitution pattern of the pyrrolidine ring. thieme-connect.com

| Feature | Description |

| Core Structure | Aza-spirobicyclic framework acs.orgrsc.org |

| Key Moieties | Dibrominated aromatic ring, Cyclic hemiaminal acs.org |

| Stereochemistry | Three contiguous chiral centers acs.org |

| Distinguishing Feature of F | Epimer of Amathaspiramide C acs.orgnih.gov |

The intricate and densely functionalized structure of the amathaspiramides, particularly the presence of a quaternary carbon center bound to a nitrogen atom, has made them attractive targets for total synthesis. rsc.orgrsc.org Several research groups have successfully developed synthetic routes to this compound, often employing novel and elegant strategies to construct the challenging spirocyclic core. acs.orgresearchgate.netuni-muenchen.de These synthetic endeavors have not only provided access to these rare natural products for further study but have also contributed to the development of new synthetic methodologies.

| Amathaspiramide | R1 | R2 | X |

| A | Me | Me | H, H |

| B | Me | Me | O |

| C | H | H | H, H |

| D | Me | H | O |

| E | H | H | O |

| F | H | H | H, H (epimer of C) |

Table based on structural variations within the Amathaspiramide family. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18Br2N2O3 |

|---|---|

Molecular Weight |

434.12 g/mol |

IUPAC Name |

(5S,8S,9R)-9-(2,4-dibromo-5-methoxyphenyl)-8-hydroxy-7-methyl-1,7-diazaspiro[4.4]nonan-6-one |

InChI |

InChI=1S/C15H18Br2N2O3/c1-19-13(20)12(15(14(19)21)4-3-5-18-15)8-6-11(22-2)10(17)7-9(8)16/h6-7,12-13,18,20H,3-5H2,1-2H3/t12-,13-,15-/m0/s1 |

InChI Key |

ZNKJMNWJZBGNNZ-YDHLFZDLSA-N |

Isomeric SMILES |

CN1[C@H]([C@@H]([C@]2(C1=O)CCCN2)C3=CC(=C(C=C3Br)Br)OC)O |

Canonical SMILES |

CN1C(C(C2(C1=O)CCCN2)C3=CC(=C(C=C3Br)Br)OC)O |

Synonyms |

amathaspiramide F |

Origin of Product |

United States |

Ii. Isolation and Structural Elucidation of Amathaspiramide F

Discovery and Source Organism: Amathia wilsoni

Amathaspiramide F is one of six novel dibrominated alkaloids, designated Amathaspiramides A–F, that were first isolated from a New Zealand collection of the marine bryozoan Amathia wilsoni. acs.orgnih.gov This organism is a relatively common bryozoan found in the coastal waters of New Zealand and southern Australia. acs.org The specific collection that yielded these compounds was taken from Barrett Reef in Wellington Harbor, located off the North Island of New Zealand. acs.orgmdpi.com

The isolation process involved extracting the frozen bryozoan with a methanol (B129727)/dichloromethane mixture. acs.org Subsequent repeated reversed-phase flash column chromatography, followed by gel permeation and reversed-phase high-performance liquid chromatography (HPLC), led to the separation of the individual Amathaspiramide congeners. acs.org

Definitive Structural Features and Novel Framework Characterization

The structure of this compound is characterized by several unique features, including a novel diazaspiro[3.3]nonane framework, an N-acyl hemiaminal moiety, and a dibrominated aromatic ring. jst.go.jpacs.org The definitive structure was determined through an X-ray crystallographic study of this compound itself. acs.orgnih.gov

At the heart of this compound is a highly functionalized diazaspiro[3.3]nonane framework. jst.go.jpwordpress.com This core consists of two nitrogen-containing rings, a pyrrolidine (B122466) and a pyrrolidinone ring, connected through a shared spiro carbon atom (C-5). wordpress.comresearchgate.net This spirocyclic system imparts significant three-dimensionality to the molecule. univ.kiev.ua

This compound possesses three contiguous chiral centers. acs.orgresearchgate.net The stereochemistry of these centers, including the quaternary spiro center, is a defining characteristic of the molecule. jst.go.jp The absolute configuration of the amathaspiramides was inferred from the X-ray diffraction data of this compound, in conjunction with NOESY NMR experiments. acs.orgnih.gov this compound is the only member of the A–F series with an 8S configuration. jst.go.jp

This compound contains a dibrominated methoxyphenyl group attached to the core structure. jst.go.jp Specifically, the aromatic ring is brominated at the 4' and 6' positions. acs.org This substitution pattern has been confirmed through synthetic studies. acs.org

Iii. Total Synthesis and Methodological Developments for Amathaspiramide F

Early Synthetic Approaches to the Amathaspiramide F Scaffold

Initial synthetic endeavors toward the amathaspiramide family laid the groundwork for future total syntheses. A key challenge was the construction of the diazaspiro[4.4]nonane core. Early work by Fukuyama and colleagues demonstrated a strategy involving the rapid construction of this core, which became a common structural motif for their syntheses of all amathaspiramide alkaloids. researchgate.net Their approach often utilized a highly oxidized common intermediate that could be divergently converted to various members of the amathaspiramide family through sequential reductions. jst.go.jpjst.go.jp This strategy highlighted the importance of a versatile synthetic precursor to access the diverse structures within this alkaloid family. jst.go.jp

Another foundational approach, developed by Trauner and coworkers in the first total synthesis of (–)-amathaspiramide F, involved a diastereoselective Michael addition. uni-muenchen.de In this synthesis, a proline-derived N,N-acetal was converted to a silyl (B83357) ketene (B1206846) acetal (B89532), which then reacted with a nitro olefin to establish the α-tertiary amine stereocenter of the molecule. uni-muenchen.de This early work demonstrated a method for controlling the stereochemistry at one of the key chiral centers of the amathaspiramide scaffold.

These initial strategies, while differing in their specific disconnections and key transformations, both addressed the central challenge of constructing the complex spirocyclic core and set the stage for the more refined and stereoselective total syntheses that would follow.

Stereoselective Total Syntheses of (−)-Amathaspiramide F

The absolute configuration of this compound was determined by X-ray crystallography, revealing it to be an epimer of amathaspiramide C. acs.org This structural knowledge was crucial for the design of stereoselective total syntheses. Several research groups have successfully completed the total synthesis of (–)-amathaspiramide F, each employing unique strategies to control the molecule's complex stereochemistry. jst.go.jp

A notable and elegant approach to control the stereochemistry of the contiguous C5 and C9 centers of this compound involves an enolate Claisen rearrangement. The Sakaguchi group reported a stereoselective total synthesis where the key step was the researchgate.netresearchgate.net-sigmatropic rearrangement of an α-acyloxy-α-alkenylsilane. acs.orgnih.gov This reaction successfully constructed the nitrogen-containing quaternary carbon center with high diastereoselectivity. acs.orgresearchgate.net

The synthesis commenced with the preparation of an optically active α-acyloxy-α-alkenylsilane intermediate. researchgate.net Treatment of this precursor with a strong base, such as lithium diisopropylamide (LDA) in the presence of zinc chloride, generated the desired enolate, which then underwent a smooth rearrangement to furnish the product with a diastereomeric ratio of 7:1. researchgate.netthieme-connect.com The preferred diastereomer was rationalized by a chair-like transition state model. researchgate.net This strategy showcases the power of acyclic stereocontrol to set the stereochemistry of the five-membered ring. researchgate.net

| Key Step | Reagents and Conditions | Outcome | Reference |

| Enolate Claisen Rearrangement | LDA, ZnCl2 | Formation of C5 quaternary center with 7:1 d.r. | researchgate.netthieme-connect.com |

A formal total synthesis of (±)-amathaspiramide F has been accomplished utilizing a tandem palladium-catalyzed allylic amination/ acs.orgresearchgate.net-Stevens rearrangement. researchgate.netacs.orgnih.gov This strategy, developed by Tambar and coworkers, provides an efficient route to the core structure of the alkaloid and led to the discovery of a novel stereocontrolling element for acs.orgresearchgate.net-sigmatropic rearrangements. researchgate.netacs.org

The key transformation involves the coupling of an allyl carbonate with an N-substituted proline ester in the presence of a palladium catalyst and a base. acs.org This reaction proceeds through an ammonium (B1175870) ylide intermediate that undergoes a acs.orgresearchgate.net-Stevens rearrangement to create the two contiguous stereocenters at C-1 and C-2 of the amathaspiramide core. researchgate.netacs.org Interestingly, the diastereoselectivity of this rearrangement was found to be highly dependent on the substitution pattern of an aromatic ring within the substrate. researchgate.netacs.orgnih.gov The presence of ortho-substituents on the aromatic ring switched the diastereoselectivity of the reaction, likely due to torsional strain in the transition state. acs.org This finding represents a significant advance in understanding and controlling the stereochemical outcome of such rearrangements in complex molecules. researchgate.netacs.org

| Key Reaction | Catalyst/Reagents | Key Feature | Reference |

| Tandem Allylic Amination/ acs.orgresearchgate.net-Stevens Rearrangement | Pd2(dba)3·CHCl3, P(2-furyl)3, Cs2CO3 | Diastereoselectivity controlled by aromatic substitution | acs.org |

A critical step in the late stages of several this compound syntheses is the construction of the azaspirohemiaminal moiety. acs.orgnih.gov Initial attempts to form this structure by treating a precursor aldehyde with methylamine (B109427) in methanol (B129727) proved to be low-yielding and not reproducible, leading to a mixture of products including a spirolactone and a butenolide. acs.orgresearchgate.net

To overcome this challenge, the Sakaguchi group developed a novel and chemoselective method using the sterically bulky heptamethyldisilazane (B1583767) as a methylamine equivalent. acs.orgnih.govacs.org This reagent successfully suppressed the undesired β-elimination side reaction and led to the formation of the desired azaspirohemiaminal in a reproducible 50% yield. acs.orgresearchgate.net The relative stereochemistry of the newly formed hydroxyl group at C8 was confirmed by NOE experiments. acs.org

| Challenge | Initial Method | Improved Method | Yield | Reference |

| Azaspirohemiaminal Formation | Methylamine in MeOH | Heptamethyldisilazane | 50% | acs.orgresearchgate.net |

The final structural feature to be installed in many total syntheses of this compound is the dibrominated aromatic ring. The regioselective introduction of two bromine atoms at the 4' and 6' positions of the 3'-substituted phenol (B47542) moiety presented a significant challenge. Common brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) were found to be unsuitable, leading to the formation of undesired tribrominated or monobrominated products. acs.org

A successful methodology for this transformation was the use of tetrabutylammonium (B224687) dichlorobromate(1-) (n-Bu₄NBrCl₂). acs.orgnih.gov This reagent, acting as a mild source of bromonium chloride, allowed for the smooth and regioselective o,p-dibromination of the phenol precursor. acs.orgacs.org The reaction proceeded in good yield without the formation of the undesired tribromide, providing the desired 4',6'-dibrominated product, which could then be converted to (–)-amathaspiramide F. acs.org

| Substrate | Unsuccessful Reagents | Successful Reagent | Outcome | Reference |

| 3'-Substituted Phenol | NBS, Br₂ | n-Bu₄NBrCl₂ | Regioselective 4',6'-dibromination | acs.org |

Formation of the Azaspirohemiaminal

Formal Syntheses of this compound

In addition to the completed total syntheses, several formal syntheses of this compound have been reported. A formal synthesis is one in which a known intermediate from a previously reported total synthesis is prepared, thereby formally completing the synthesis.

The work by Tambar and colleagues, which utilized a palladium-catalyzed allylic amination/ acs.orgresearchgate.net-Stevens rearrangement, culminated in a formal synthesis of (±)-amathaspiramide F. researchgate.netacs.orgnih.gov They successfully synthesized a phenolic intermediate that was previously used in Sakaguchi's total synthesis. acs.org More recently, other formal syntheses have been reported, further expanding the diversity of synthetic approaches to this complex natural product. jst.go.jp These formal syntheses are valuable as they often introduce new and innovative methodologies for the construction of key structural fragments of the target molecule.

Development of Divergent Synthetic Strategies for the Amathaspiramide Family

A significant advancement in the synthesis of the amathaspiramide alkaloids, including this compound, has been the development of divergent synthetic strategies. jst.go.jpresearchgate.net This approach allows for the efficient and systematic preparation of multiple structurally related natural products from a single, late-stage common intermediate. jst.go.jpresearchgate.net The core philosophy is to design a pluripotent precursor that can be selectively transformed into any member of the alkaloid family, which is a powerful tool for creating libraries of natural products and their analogues for structure-activity relationship (SAR) studies. researchgate.netjst.go.jp For the amathaspiramides, this strategy was particularly effective, as the family members share a conserved diazaspiro[3.3]nonane core but differ in the oxidation state and substitution of the pyrrolidine (B122466) moiety. jst.go.jpjst.go.jp

The key to a successful divergent synthesis of the amathaspiramide family was the strategic selection of a common intermediate. jst.go.jp Researchers identified a fully oxidized cyclic imide as the ideal pluripotent precursor. jst.go.jp This "abiotic" strategy posits that each member of the amathaspiramide family can be accessed from this highly oxidized common intermediate through a series of reductive transformations. jst.go.jp

The synthesis of this crucial intermediate began with establishing the C-9 stereocenter via a copper-catalyzed asymmetric reduction of a butenolide, which could be performed on a large scale. jst.go.jp Subsequent steps, including a Curtius rearrangement and cyclization, led to the formation of a γ-lactam. jst.go.jp Further functionalization and bromination ultimately afforded the key diazaspiro[3.3]nonane cyclic imide intermediate. jst.go.jpjst.go.jp This oxidized precursor contains the complete core structure and the necessary functional handles for diversification into all six known amathaspiramides. jst.go.jp

With the common oxidized imide intermediate in hand, the various amathaspiramide alkaloids were synthesized through a series of selective, sequential reductive transformations targeting the pyrrolidine ring. jst.go.jp The initial and most critical step was the regio- and stereoselective partial reduction of the cyclic imide at the C-8 position. Extensive screening of reducing agents revealed that Diisobutylaluminum hydride (DIBAL) uniquely accomplished this transformation, yielding the (8R)-N-acyl hemiaminal moiety characteristic of Amathaspiramide D, while other reagents led to undesired reduction at the C-6 position. jst.go.jp

From Amathaspiramide D, other family members were accessed. For instance, selective reduction of the secondary lactam in the presence of the tertiary lactam and N-acyl hemiaminal using Schwartz's reagent produced Amathaspiramide E. jst.go.jp Subsequent reductive methylation of the resulting imine in Amathaspiramide E furnished Amathaspiramide A, while a simple reduction provided Amathaspiramide C. jst.go.jpjst.go.jp

This compound, which is the C-8 epimer of Amathaspiramide C, was synthesized via epimerization of the N-acyl hemiaminal. jst.go.jpjst.go.jp The (8R)-hemiaminal stereocenter proved remarkably stable to various reaction conditions. jst.go.jp Epimerization was ultimately achieved under basic conditions using cesium carbonate (Cs₂CO₃) in acetonitrile, leading to a thermodynamic mixture from which this compound could be isolated. jst.go.jp This sequence highlights the power of using a common intermediate, where late-stage transformations efficiently yield multiple complex natural products. jst.go.jp

| Target Compound | Precursor | Key Transformation | Key Reagents | Reference |

|---|---|---|---|---|

| Amathaspiramide D | Cyclic Imide Intermediate | Regio- and stereoselective imide reduction | DIBAL | jst.go.jpjst.go.jp |

| Amathaspiramide E | Amathaspiramide D | Selective lactam reduction | Schwartz's reagent (Cp₂ZrHCl) | jst.go.jp |

| Amathaspiramide A | Amathaspiramide E | Reductive methylation of imine | CH₂O, NaBH₃CN | jst.go.jp |

| Amathaspiramide C | Amathaspiramide E | Imine reduction | NaBH₃CN, AcOH | jst.go.jp |

| This compound | Amathaspiramide C | Epimerization of C-8 hemiaminal | Cs₂CO₃ | jst.go.jp |

| Amathaspiramide B | Amathaspiramide D | Protection, methylation, deprotection | Ethoxyethyl ether, CH₃I, Cs₂CO₃, aq. HCl | jst.go.jp |

Access from Common Oxidized Intermediates

Stereochemical Control in this compound Synthesis

The construction of the three contiguous stereocenters within the aza-spirobicyclic core of this compound, particularly the C5 quaternary center, has presented a significant synthetic challenge. researchgate.net Various strategies have been developed to control the stereochemical outcomes of these syntheses.

Acyclic stereocontrol has been a prominent strategy in the total synthesis of this compound, allowing for the stereochemistry of the five-membered ring system to be set from a flexible, open-chain precursor. researchgate.netyork.ac.uk This approach avoids the complexities of controlling stereocenters on a pre-existing rigid ring system.

One notable synthesis utilized an ester enolate Claisen rearrangement of an α-acyloxy-α-alkenylsilane to stereoselectively construct the C5 quaternary stereocenter and the adjacent C9 center in a single step. researchgate.netacs.org This researchgate.netresearchgate.net-sigmatropic rearrangement proceeds through a highly organized chair-like transition state, effectively translating the stereochemistry of the starting α-hydroxysilane into the desired configuration of the product. researchgate.net Another successful approach employed a Michael addition reaction involving a derivative of L-proline, where the addition to a nitro-olefin established the crucial C5 and C9 stereocenters with the correct relative stereochemistry for (-)-Amathaspiramide F. researchgate.net The stereochemical outcome in this case was rationalized by analyzing the conformation of the bicyclic silyl ketene acetal intermediate. researchgate.net

Chiral auxiliaries and organocatalysis represent powerful tools for inducing asymmetry in chemical reactions. york.ac.ukscienceopen.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter, after which it is removed. york.ac.uk In the context of this compound synthesis, approaches have often started from compounds derived from the "chiral pool," such as amino acids. researchgate.net

For example, one of the first total syntheses of (-)-Amathaspiramide F began with L-proline, a readily available and inexpensive chiral building block. researchgate.netresearchgate.net In this synthesis, L-proline served as the foundational chiral scaffold from which the complex stereochemical architecture of the target molecule was constructed. researchgate.net

While not always applied directly in every reported total synthesis of this compound, organocatalysis is a highly relevant and powerful strategy for the enantioselective synthesis of substituted pyrrolidines. mdpi.comresearchgate.net Proline itself and its derivatives are frequently used as organocatalysts to promote asymmetric transformations, such as Michael additions and [3+2] cycloadditions, which are key reactions for building the pyrrolidine core. scienceopen.comresearchgate.net These catalysts operate by forming chiral iminium ions or enamines with substrates, thereby creating a chiral environment that directs the approach of the reacting partner to afford products with high enantioselectivity. mdpi.com

In the pursuit of novel synthetic routes to this compound, researchers have occasionally uncovered unconventional stereocontrolling elements. One of the most striking examples was discovered during a synthesis that featured a tandem palladium-catalyzed allylic amination/ researchgate.netyork.ac.uk-Stevens rearrangement. researchgate.netresearchgate.net The researchgate.netyork.ac.uk-Stevens rearrangement was employed to construct the C5 quaternary stereocenter. rsc.org

Initially, the researchers anticipated a certain diastereoselectivity based on established models for the rearrangement. However, they observed an unexpected stereochemical outcome. researchgate.net Through systematic investigation, it was determined that the substitution pattern on the aromatic ring of the substrate exerted profound control over the diastereoselectivity of the researchgate.netyork.ac.uk-Stevens rearrangement. researchgate.netresearchgate.net This finding was significant as it represented a new and previously unrecognized stereocontrolling element for researchgate.netyork.ac.uk-sigmatropic rearrangements, where remote electronic and steric factors on an aromatic ring could dictate the facial selectivity of a key bond-forming event. researchgate.net This discovery not only enabled the completion of the formal total synthesis of (±)-Amathaspiramide F but also contributed a new principle to the field of stereoselective synthesis. researchgate.netoup.com

| Key Reaction | Stereocontrolling Principle | Description | Reference |

|---|---|---|---|

| researchgate.netyork.ac.uk-Stevens Rearrangement | Aromatic Substitution Pattern | The diastereoselectivity of the rearrangement to form the C5 quaternary center was unexpectedly controlled by the substitution pattern on a remote aromatic ring. | researchgate.netresearchgate.net |

| Ester Enolate Claisen Rearrangement | Acyclic Stereocontrol | The stereochemistry of an α-acyloxy-α-alkenylsilane precursor was transferred through a chair-like transition state to set the C5 and C9 stereocenters simultaneously. | researchgate.netacs.org |

| Michael Addition | Chiral Pool Starting Material | An L-proline derivative was used as a chiral template to control the addition to a nitro-olefin, establishing the C5 and C9 stereocenters. | researchgate.net |

Iv. Advanced Spectroscopic and Analytical Characterization of Amathaspiramide F

X-ray Crystallographic Analysis for Absolute Configuration

The unambiguous determination of the absolute configuration of Amathaspiramide F was accomplished through a single-crystal X-ray diffraction study. acs.org This powerful analytical technique provided definitive evidence of the molecule's stereochemistry, revealing it to possess a 5S, 8S, 9R configuration. acs.org The structure was solved using direct methods, which allowed for the precise mapping of atomic coordinates. acs.org

The analysis culminated in the generation of an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram, which visually confirmed the spatial arrangement of the atoms and the assigned stereochemistry. acs.org This crystallographic analysis was particularly significant as it established that this compound is an epimer of Amathaspiramide C, differing in the configuration at one of the chiral centers. acs.orgresearchgate.net The data obtained from this X-ray analysis served as a foundational reference for confirming the configurations of other related amathaspiramide compounds. acs.orgresearchgate.net X-ray crystallography is a well-established method for determining the absolute configuration of enantiomerically pure crystalline compounds by measuring the intensity differences of Bijvoet pairs caused by anomalous dispersion. researchgate.net

Table 1: Crystallographic Data Summary for this compound This table is a representative summary based on typical crystallographic data reporting.

| Parameter | Value |

|---|---|

| Molecular Formula | C15H16Br2N2O3 |

| Stereochemistry | 5S, 8S, 9R |

| Method | Single-Crystal X-ray Diffraction |

| Structure Solution | Direct Methods |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the relative stereochemistry of this compound, complementing the findings from X-ray crystallography. acs.org Both ¹H and ¹³C NMR spectra were acquired and compared to those of its diastereomer, Amathaspiramide C. acs.org

The ¹H NMR spectrum of this compound showed notable differences from that of Amathaspiramide C. Specifically, the signal for the H-15 proton was shifted upfield by approximately 1 ppm, while the H-9 proton signal also experienced an upfield shift of 0.2 ppm. acs.org A key diagnostic feature was the coupling constant between H-8 and H-9, which was significantly smaller (2.6 Hz) in this compound compared to other amathaspiramides, indicating a different dihedral angle between these protons. acs.org

The ¹³C NMR spectrum of this compound was largely similar to that of Amathaspiramide C, with the exception of downfield shifts of 4-6 ppm for carbons C-4, C-8, and C-9, and a slight upfield shift for C-15. acs.org

Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were performed to confirm the relative configurations. acs.org A critical NOESY correlation was observed between the H-15 proton and the H-8 proton in this compound. acs.org This correlation confirmed that the configuration at the C-8 position was opposite to that in Amathaspiramide C, which notably lacked this specific H-15 to H-8 correlation but instead showed a strong correlation between H-8 and H-9. acs.org

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| H-8 | 4.10 | d, 2.6 |

| H-9 | 2.80 | m |

| H-15 | 3.55 | s |

Note: Data is based on reported values which may vary slightly based on experimental conditions. acs.org

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~130 |

| C-8 | ~70 |

| C-9 | ~50 |

| C-15 | ~45 |

Note: Approximate chemical shifts are derived from reported spectral comparisons. acs.org

Chromatographic Techniques for Isolation and Purity Assessment

The isolation of this compound, both from its natural source and as a product of total synthesis, relies heavily on chromatographic techniques to separate it from a complex mixture of related alkaloids and reaction byproducts. acs.orgacs.org Chromatography is a fundamental technique for separating components from a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijrpc.com

In the initial discovery, Amathaspiramides A-F were isolated from a New Zealand collection of the marine bryozoan Amathia wilsoni. acs.orgacs.org The purification process typically involves multiple chromatographic steps. Following initial extraction, techniques such as flash chromatography are employed for the separation and purification of the target compounds. acs.orgrsc.org Flash chromatography is performed using a stationary phase like silica (B1680970) gel. rsc.org

For assessing purity and for final purification, High-Performance Liquid Chromatography (HPLC) is often utilized. jsmcentral.orgresearchgate.net HPLC provides high resolution and sensitivity, making it ideal for separating structurally similar compounds and verifying the purity of the isolated this compound. jsmcentral.orgresearchgate.net During total synthesis efforts, the minor diastereomer of a key intermediate was removed using flash chromatography to yield the diastereomerically pure precursor to this compound. acs.org These chromatographic methods are essential for obtaining the pure compound required for spectroscopic analysis and biological testing. jsmcentral.orgrotachrom.com

V. Structure Activity Relationship Sar Studies of Amathaspiramide F and Its Analogs

Comparative Analysis of Amathaspiramide Congeners (A-F)

The six naturally occurring amathaspiramides (A-F) exhibit key structural variations, primarily in the oxidation state of the C1-N2-C3 portion of the pyrrolidine (B122466) ring and the stereochemistry at the C8 N-acyl hemiaminal. vdoc.pub Systematic evaluation of these congeners against a panel of human cancer cell lines has revealed significant differences in their antiproliferative activity, providing valuable initial SAR insights. jst.go.jpcsic.es

A study assessing the antiproliferative effects of all six natural amathaspiramides and four synthetic intermediates against four human cancer cell lines (HCT-116, PC-3, MV4-11, and MiaPaCa-2) demonstrated that amathaspiramides A, C, and E possess moderate activity. jst.go.jpcsic.es In contrast, congeners B, D, and F were largely inactive. jst.go.jp Notably, Amathaspiramide C showed the most promising activity, particularly against the MiaPaCa-2 pancreatic cancer cell line. csic.esrsc.org These findings underscore that specific structural features are prerequisites for the observed biological effects. jst.go.jp

| Compound | Pyrrolidine Moiety (Oxidation State) | N-Acyl Hemiaminal Stereochemistry (C8) | General Antiproliferative Activity |

|---|---|---|---|

| Amathaspiramide A | Tertiary Amine (N-methyl) | 8R | Moderate |

| Amathaspiramide B | Lactam (N-methyl) | 8R | Inactive |

| Amathaspiramide C | Secondary Amine | 8R | Moderate (Most active of congeners) |

| Amathaspiramide D | Lactam | 8R | Inactive |

| Amathaspiramide E | Imine | 8R | Moderate |

| Amathaspiramide F | Secondary Amine | 8S | Inactive |

Impact of Pyrrolidine Moiety Oxidation State on Bioactivity

A key structural divergence among the amathaspiramides is the oxidation state of the pyrrolidine ring. jst.go.jp Comparative analysis clearly indicates that a reduced pyrrolidine moiety, such as a cyclic amine or imine, is crucial for antiproliferative activity. jst.go.jpcsic.es

Specifically, the activities of Amathaspiramide A (tertiary amine), C (secondary amine), and E (imine) are contrasted with the inactivity of their γ-lactam-containing counterparts, B and D. jst.go.jp The conversion of the C3 carbonyl in amathaspiramide D (lactam) to the corresponding imine in amathaspiramide E, or its full reduction to the amine in amathaspiramide C, restores biological activity. This strongly suggests that the γ-lactam functionality is detrimental to the antiproliferative effects of these compounds. jst.go.jp The presence of an amine or imine substructure in the pyrrolidine ring is therefore considered an essential feature for the bioactivity of this alkaloid class. jst.go.jpcsic.esrsc.org

Significance of N-Acyl Hemiaminal Stereochemistry (8R vs. 8S) for Biological Effect

The stereochemistry of the N-acyl hemiaminal moiety at position C8 represents another critical determinant of biological activity. jst.go.jp this compound is an epimer of Amathaspiramide C, differing only in the stereoconfiguration at this center (8S for F, 8R for C). researchgate.net

When their antiproliferative activities are compared, Amathaspiramide C (8R) demonstrates moderate activity, whereas this compound (8S) is inactive. jst.go.jpcsic.es This direct comparison provides compelling evidence that the 8R stereochemistry is strongly preferred for the biological effect. jst.go.jprsc.org The spatial arrangement of the substituents around the C8 carbon, which is part of the stable N-acyl hemiaminal, appears to be vital for the molecule's interaction with its biological target. The stereochemical stability of this center is notable, as epimerization to the 8S configuration (to form this compound) requires basic reaction conditions. jst.go.jp

Role of the Dibrominated Aromatic System

The dibrominated methoxyphenyl group is a conserved feature across all known natural amathaspiramides. vdoc.pub While direct SAR studies modifying this specific moiety are limited, its prevalence suggests an important role. In synthetic efforts, the regioselective introduction of the two bromine atoms onto the aromatic ring is a key chemical challenge. nih.govacs.org Studies on the synthesis of this compound noted that electrophilic bromination required a highly reactive phenol (B47542), indicating the electronic nature of the aromatic ring is finely tuned. acs.org The use of specific reagents like tetrabutylammonium (B224687) dichlorobromate was necessary to achieve the desired o,p-dibromination pattern. acs.org

Although the precise contribution of the dibrominated system to the bioactivity of this compound has not been explicitly deconstructed through analog studies, halogen atoms, particularly bromine, are known to modulate the lipophilicity, metabolic stability, and binding interactions of molecules. The herbicidal activity of other, simpler dibrominated aromatic compounds like 3,5-dibromo-p-anisic acid suggests that such motifs can be biologically active in other contexts. nih.gov It is hypothesized that the dibromo-substitution pattern on the aromatic ring in amathaspiramides is important for orienting the molecule within a binding pocket or for specific electronic or hydrophobic interactions.

Design and Synthesis of this compound Analogs for SAR Probing

The total synthesis of amathaspiramides has been instrumental in confirming their structures and providing access to quantities needed for biological testing. jst.go.jp These synthetic campaigns have also enabled the creation of key intermediates and unnatural analogs essential for robust SAR studies. jst.go.jpacs.org

The comprehensive synthesis of all six amathaspiramides by one research group was particularly enlightening, as it allowed for a systematic evaluation of their antiproliferative activities. jst.go.jp This work relied on a divergent strategy from a common intermediate, which is ideal for generating a library of related molecules for SAR analysis. jst.go.jp For instance, Amathaspiramide D was used as a late-stage precursor to synthesize congeners A, C, and E through selective reductions and reductive methylation. jst.go.jp

Furthermore, the total synthesis of (-)-Amathaspiramide F itself involved the creation of numerous advanced intermediates. nih.govacs.org While these specific intermediates were not all tested for bioactivity in the initial reports, they represent a valuable collection of analogs. For example, synthetic precursors lacking the dibrominated aromatic system or possessing different protecting groups on the phenol could be used to directly probe the importance of these features. acs.org The development of versatile synthetic routes is the foundation for future SAR studies, which could involve designing analogs with modified aromatic systems, altered stereochemistry at other centers, or simplified spirocyclic cores to pinpoint the minimal pharmacophore responsible for the observed bioactivity. jst.go.jpnih.gov

Vii. Biosynthetic Investigations of the Amathaspiramide Alkaloids

Proposed Biosynthetic Pathways from Precursors (e.g., phenylalanine and proline derivatives)

The precise biosynthetic pathway and the precursor molecules for Amathaspiramide F have not been experimentally determined. However, the molecular structure suggests a hybrid biosynthesis involving amino acid and possibly polyketide-derived units. Alkaloids are typically derived from amino acids, which provide the core nitrogen and carbon skeletons. egpat.com

Key structural components of the amathaspiramides and their likely precursors include:

The Pyrrolidine (B122466) and Pyrrolidinone Rings: The diazaspiro[3.3]nonane core, which includes a pyrrolidine ring (or an oxidized pyrrolidinone variant), strongly suggests an origin from amino acid precursors. jst.go.jpacs.org Proline, a cyclic amino acid, is a common precursor for pyrrolidine-containing natural products. While many total synthesis routes utilize proline derivatives to construct this part of the molecule, this does not confirm its role as the natural biological precursor. acs.org Other amino acids like ornithine can also serve as precursors for the pyrrolidine ring system in nature. egpat.com

The Dibrominated Phenyl Group: The dibrominated, methoxylated phenyl group likely originates from a shikimate pathway derivative, such as phenylalanine or tyrosine. egpat.com These aromatic amino acids are the standard starting points for a vast array of phenylpropanoid and other aromatic natural products. Late-stage halogenation and methylation would then modify this aromatic ring.

Although a definitive pathway is unknown, it is hypothesized that the biosynthesis involves the condensation of these precursor units to form the complex spirocyclic core of the amathaspiramides.

Enzymatic Steps and Intermediate Transformations

As the biosynthetic pathway is yet to be identified, the specific enzymes and intermediate molecules remain unknown. However, based on the structure of this compound, several key enzymatic transformations can be postulated:

Halogenation: A crucial step is the regioselective dibromination of the aromatic ring. This is likely catalyzed by a flavin-dependent halogenase or a vanadium-dependent haloperoxidase, enzymes commonly responsible for incorporating halogen atoms into natural products in marine organisms.

Oxidation and Cyclization: The formation of the intricate diazaspiro[3.3]nonane framework and the N-acyl hemiaminal moiety would require a series of highly specific oxidation and cyclization reactions. Cytochrome P450 monooxygenases are well-known for their role in catalyzing such complex oxidative rearrangements in the biosynthesis of terpenoids and alkaloids. nih.gov

Carbon-Nitrogen Bond Formation: The assembly of the core structure would depend on enzymes capable of forming C-N bonds to create the heterocyclic rings, possibly involving peptide synthetase-like or transaminase activities.

Methylation: The methoxy (B1213986) group on the phenyl ring and the N-methyl group on the pyrrolidine ring (in other amathaspiramides) would be installed by methyltransferase enzymes, typically using S-adenosyl methionine (SAM) as a methyl donor.

The various oxidation states observed across the amathaspiramide family (e.g., imine, amine, lactam) suggest a divergent pathway where a common, highly oxidized intermediate is sequentially modified by reductases and other enzymes to produce the different congeners. jst.go.jp For instance, the conversion of Amathaspiramide D to this compound involves the epimerization of the C-8 N-acyl hemiaminal, a transformation shown to be possible under basic conditions in the laboratory, suggesting a potential enzymatic equivalent in nature. jst.go.jp

Role of Symbiotic Microorganisms in Biosynthesis

There is growing evidence that many secondary metabolites isolated from marine invertebrates are not produced by the host organism itself, but by associated symbiotic microorganisms. nih.gov This is a well-established phenomenon in other marine bryozoans, such as Bugula neritina, where the potent anticancer compounds, the bryostatins, are known to be produced by the uncultured bacterial symbiont "Candidatus Endobugula sertula". researchgate.netnwafu.edu.cn

Several lines of evidence suggest a similar symbiotic origin for the amathaspiramides in Amathia wilsoni:

Localization of Bromine: Studies on the related amathamide alkaloids in A. wilsoni used energy-dispersive X-ray analysis to show that high concentrations of bromine were localized in rod-shaped bacteria on the surface of the bryozoan, rather than within the host's cells. This strongly implicates these surface-associated bacteria as the true producers of the brominated alkaloids. aber.ac.uk Given that this compound is also a brominated alkaloid from the same host, it is highly probable that it is also synthesized by these bacterial symbionts.

Geographical Chemical Variation: The chemical profile of A. wilsoni varies by location. Colonies from New Zealand are known to produce amathaspiramides, whereas those from Tasmania produce amathamides. aber.ac.uk This geographical variation in secondary metabolites is often attributed to the presence of different strains or species of symbiotic bacteria in different environments. aber.ac.uk

While the specific bacterium responsible for producing this compound has not yet been isolated or had its genome sequenced to identify the biosynthetic gene cluster, the available evidence strongly points towards a symbiotic bacterial origin for these complex alkaloids. aber.ac.uk

Ix. Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding Amathaspiramide F

This compound is a marine-derived alkaloid that was first isolated in 1999 by Prinsep and colleagues from a New Zealand collection of the marine bryozoan Amathia wilsoni. acs.orgacs.org It is part of a larger family of six related dibrominated compounds, Amathaspiramides A-F, all of which share a unique and complex architecture. acs.orgmdpi.com The defining structural characteristic of these molecules is a novel aza-spirobicyclic framework containing three contiguous chiral centers, a cyclic N-acyl hemiaminal moiety, and a dibrominated aromatic ring. acs.orgjst.go.jp The structure of this compound was definitively confirmed through an X-ray crystallographic study, which also established it as a stereoisomer (epimer) of Amathaspiramide C. acs.org

Due to its intricate structure and the minute quantities available from its natural source, this compound has attracted significant attention from the synthetic chemistry community. acs.orgjst.go.jpresearchgate.net The first total synthesis was reported by Trauner and colleagues, which was a critical step in confirming its structure and enabling further study. acs.orgacs.org Subsequently, several other research groups have developed and reported distinct total or formal syntheses, employing innovative strategies such as the enolate Claisen rearrangement and tandem palladium-catalyzed allylic amination/ acs.orgjst.go.jp-Stevens rearrangements to construct its challenging quaternary carbon center and control its stereochemistry. acs.orgacs.orgnih.gov

Initial biological testing of the amathaspiramide family was limited. acs.org While congeners like Amathaspiramide E showed potent antiviral activity against Poliovirus type-I, and others displayed moderate antimicrobial and cytotoxic effects, the bioactivity of this compound was not initially reported, likely due to its scarcity. acs.orgnih.gov Later, more comprehensive studies involving synthetically produced amathaspiramides have been conducted. jst.go.jp These studies have begun to build a structure-activity relationship (SAR) profile, indicating that the 8R stereochemistry, as seen in Amathaspiramide C, is more potent for antiproliferative activity than the 8S configuration of this compound. jst.go.jpmdpi.com Despite this, this compound remains a crucial compound for comparative studies to understand the biological importance of this stereocenter. jst.go.jp

Table 1: Key Properties of this compound

| Property | Data | Source(s) |

|---|---|---|

| Natural Source | Marine Bryozoan Amathia wilsoni | acs.orgacs.orgmdpi.com |

| Chemical Class | Brominated Alkaloid | acs.org |

| Core Structure | Aza-spirobicyclic framework | acs.orgjst.go.jp |

| Key Features | Three contiguous stereocenters, N-acyl hemiaminal, Dibrominated aromatic ring | acs.orgjst.go.jp |

| Stereochemistry | 8S configuration | jst.go.jp |

| Initial Characterization | X-ray crystallography | acs.org |

| Reported Bioactivity | Used in comparative antiproliferative studies; lower activity than 8R epimers | jst.go.jprsc.org |

Outstanding Research Questions and Challenges in this compound Chemistry

Despite the successful total syntheses, significant challenges and questions regarding this compound persist. A primary challenge lies in the efficiency and scalability of its synthesis. acs.orgscribd.com While several routes have been established, they often involve numerous steps and complex stereochemical control, making the production of large quantities for in-depth biological investigation difficult and costly. acs.orgacs.org Developing more practical and scalable synthetic routes remains a key objective. acs.orgnih.gov

A major unanswered question is the natural biosynthetic pathway of the amathaspiramides. ulb.ac.be It is hypothesized that they may be derived from amathamides, another class of compounds found in the same organism, but the specific enzymatic transformations that create the unique spirocyclic core are unknown. ulb.ac.be Elucidating this pathway could provide insights for biomimetic synthesis or biotechnological production methods.

Furthermore, the precise biological target and mechanism of action of the amathaspiramide family are not well understood. jst.go.jp While some congeners show antiproliferative activity, the specific cellular pathways they modulate have not been fully identified. jst.go.jprsc.org For this compound specifically, its role as a less active epimer is valuable for SAR studies, but a deeper understanding of why the 8S configuration diminishes activity compared to the 8R configuration is needed. jst.go.jp This requires detailed molecular modeling and target identification studies. The limited availability of the natural product has significantly hampered these biological investigations. jst.go.jp

Prospects for Advanced Academic Exploration of this compound and its Derivatives

The future of this compound research is poised to advance on several fronts, primarily driven by chemical synthesis. The development of more efficient and divergent synthetic strategies will be crucial. jst.go.jp Such strategies would not only provide greater access to this compound itself but would also facilitate the creation of a library of non-natural derivatives. jst.go.jp By systematically modifying key functionalities—such as the substituents on the aromatic ring, the oxidation state of the pyrrolidine (B122466) ring, and the stereochemistry at its chiral centers—researchers can conduct comprehensive SAR studies. jst.go.jp This will help to pinpoint the exact structural features necessary for bioactivity and potentially lead to the design of new analogues with enhanced potency and selectivity.

Advanced computational and spectroscopic techniques could be employed to explore the conformational dynamics of this compound and its interaction with potential biological targets. Understanding how the 8S stereochemistry influences the molecule's three-dimensional shape and binding capabilities compared to its more active 8R epimers is a key area for exploration. jst.go.jp

Finally, the unique aza-spirobicyclic core of this compound could serve as a novel scaffold in medicinal chemistry. nih.gov Its rigid, three-dimensional structure is a desirable trait for developing specific enzyme inhibitors or compounds that can modulate protein-protein interactions. jst.go.jp As synthetic methods improve, this compound and its derivatives could be explored as probes for new biological pathways or as starting points for the development of therapeutic leads for a range of diseases. nih.gov

Q & A

What are the key synthetic strategies for Amathaspiramide F, and how do they address stereochemical challenges?

This compound is synthesized via multistep routes involving stereocontrolled rearrangements. A pivotal method employs the Ireland-Claisen rearrangement of amino acid-derived substrates (e.g., compound 2 in Scheme 2), leveraging chelation effects with ZnCl₂ to achieve enantioselective α-amino acid intermediates . Another approach uses a [2,3]-Stevens rearrangement , where stereochemical control is influenced by the substrate’s conformation and catalyst choice (e.g., benzotetramisole derivatives) . These methods require precise optimization of reaction conditions (temperature, solvent, metal coordination) to avoid epimerization and ensure high enantiomeric excess.

How is the structural elucidation of this compound validated, and what analytical techniques are critical?

Structural validation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry, particularly for its pyrrolidine core and brominated aromatic rings . X-ray crystallography is used to resolve ambiguities in stereochemical assignments, as seen in the analysis of intermediates like compound 262 . Mass spectrometry (HRMS) confirms molecular formulas, while IR spectroscopy identifies functional groups (e.g., ester carbonyls). Cross-validation with synthetic analogs (e.g., Amathaspiramides A-E) ensures consistency in spectral data interpretation .

What in vitro models are used to evaluate the antiproliferative activity of this compound, and how do results compare to related analogs?

This compound’s activity is tested in HCT116 (colon) , PC-3 (prostate) , MV4-11 (leukemia) , and MiaPaCa-2 (pancreatic) cancer cell lines. While it shows moderate activity in MiaPaCa-2 (IC₅₀ = 14 μM), its potency is significantly lower than Amathaspiramide A (IC₅₀ = 46 μM in HCT116) and reference drugs like vincristine (IC₅₀ < 0.015 μM) . These discrepancies may arise from structural variations in the pyrrolidine core or substituent effects on membrane permeability.

How do researchers resolve contradictions in bioactivity data between this compound and its analogs?

Discrepancies in IC₅₀ values (e.g., Amathaspiramide A vs. F) are investigated through structure-activity relationship (SAR) studies . Key factors include:

- Ring size and substituents : Smaller rings (e.g., Amathaspiramide D’s tricyclic system) may reduce steric hindrance, enhancing target binding .

- Oxidation state : Hydroxyl or ketone groups in Amathaspiramide E/F could influence hydrogen-bonding interactions with biological targets .

- Assay conditions : Variability in cell line sensitivity (e.g., MiaPaCa-2 vs. HCT116) and incubation times must be standardized to ensure reproducibility .

What methodologies are employed to analyze the metric dimensions of this compound’s molecular graph?

The metric dimension (dim) of this compound’s molecular graph is determined by identifying the minimal set of atoms (vertices) required to uniquely resolve all other atoms. Computational studies using graph theory reveal that dim = 2 for this compound, as its non-pathogenic structure requires two reference points (e.g., bromine atoms or nitrogen centers) for unambiguous atom identification . This contrasts with simpler alkaloids like Perfragilin A (dim = 3), highlighting the role of structural complexity in metric analysis.

How do advanced synthetic routes address the instability of intermediates in this compound synthesis?

Unstable intermediates (e.g., compound 265 in ) are stabilized through:

- Protecting groups : TBDMS ethers and Boc groups prevent undesired side reactions during oxidations .

- Low-temperature protocols : Reactions conducted at −78°C (e.g., LDA-mediated deprotonation) minimize decomposition .

- In situ characterization : Techniques like cryogenic NMR or rapid-injection MS track transient species before degradation.

What computational tools are used to predict the bioactivity and synthetic feasibility of Amathaspiramide derivatives?

Density functional theory (DFT) calculates transition-state energies for rearrangements (e.g., Stevens vs. Claisen), guiding catalyst selection . Molecular docking predicts binding affinities to cancer targets (e.g., tubulin or kinases), while retrosynthetic software (e.g., Chematica) proposes viable routes by analyzing bond disconnections in complex frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.